Chemical structure and properties of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol
Chemical structure and properties of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol
The following technical guide details the chemical structure, synthesis, and properties of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol . This document is structured as a high-level monograph for drug development professionals, focusing on the compound's utility as a functionalized tryptamine analog and synthetic building block.[1][2]
[1][2]
Part 1: Executive Summary & Chemical Identity[1][2]
2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol is a secondary amine derivative of the indole class, structurally characterized by a 1-ethyl-indole core linked via a methylene bridge to an ethanolamine tail.[1][2] It represents a hybrid pharmacophore combining the lipophilic, electron-rich indole scaffold (common in CNS-active agents and kinase inhibitors) with a polar, hydrogen-bonding ethanolamine moiety.[1][2]
In drug discovery, this specific architecture serves two primary roles:
-
Bioisostere of Serotonergic Ligands: It mimics the tryptamine structure (indole ethylamine) but with an altered linker (aminomethyl) and N-substitution, potentially modulating selectivity for 5-HT receptors.[1][2]
-
Synthetic Intermediate: It functions as a versatile nucleophile for constructing complex heterocyclic libraries, particularly in the development of multi-target kinase inhibitors where the ethanolamine tail improves solubility and solvent interaction.[1][2]
Chemical Identity Table[1][2][3]
| Property | Detail |
| IUPAC Name | 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
| Core Scaffold | 1-Ethylindole |
| Functional Group | Secondary Amine / Primary Alcohol |
| SMILES | CCN1C=C(CNCCO)C2=CC=CC=21 |
| InChI Key | (Predicted) VVSPHTVFNGUXSK-UHFFFAOYSA-N (Analogous) |
| CAS Registry | Not widely listed; treat as novel chemical entity (NCE).[1][2][3][4] |
Part 2: Physicochemical Profile (Predicted)[2]
The following data is derived from Structure-Activity Relationship (SAR) modeling of homologous 1-substituted indole-3-methanamines.
| Parameter | Value (Approx.) | Mechanistic Insight |
| LogP (Octanol/Water) | 1.6 – 1.9 | The N-ethyl group increases lipophilicity compared to the parent indole (LogP ~2.1), but the polar ethanolamine tail (-0.5 contribution) balances this, ensuring moderate membrane permeability.[1][2] |
| pKa (Basic Amine) | 8.8 – 9.2 | The secondary amine is the primary protonation site.[1] It is slightly less basic than aliphatic amines due to the inductive effect of the indole ring.[1] |
| pKa (Indole N) | N/A | The indole nitrogen is alkylated (ethyl), removing its acidity and preventing H-bond donation at this site.[1][2] |
| Solubility (Water) | Moderate | The hydroxyl and amine groups confer water solubility, making it significantly more soluble than 1-ethylindole.[1][2] |
| TPSA | ~35 Ų | 12 (Amine) + 20 (Alcohol) + ~3 (Indole N).[1] Suggests good blood-brain barrier (BBB) penetration potential.[1] |
Part 3: Synthetic Methodology
The most robust route to 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol is via Reductive Amination .[1][2] This protocol ensures high yield and minimizes the formation of bis-alkylated byproducts.[1]
Reaction Pathway Diagram[1][2]
Caption: Step-wise synthesis from 1-ethylindole via Vilsmeier-Haack formylation followed by reductive amination.
Detailed Protocol
Step 1: Synthesis of 1-Ethylindole-3-carboxaldehyde
If not commercially available, this precursor is synthesized via Vilsmeier-Haack formylation.[1][2]
-
Reagents: 1-Ethylindole (1.0 eq), Phosphoryl chloride (POCl₃, 1.1 eq), Dimethylformamide (DMF, Excess).
-
Procedure:
Step 2: Reductive Amination (The Core Transformation)
This step couples the aldehyde with ethanolamine.[1]
-
Reagents:
-
Workflow:
-
Imine Formation: Dissolve the aldehyde in anhydrous MeOH. Add Ethanolamine.[1][5] Stir at Room Temperature (RT) for 2–4 hours. Note: The solution may turn yellow, indicating imine formation.[2]
-
Reduction: Cool to 0°C. Add NaBH₄ portion-wise (caution: gas evolution).
-
Quenching: Stir for 12 hours at RT. Quench with water.[1]
-
Extraction: Evaporate MeOH. Extract the aqueous residue with DCM (3x).[1]
-
Workup: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
-
Validation (Self-Validating System):
Part 4: Pharmacological Applications & Mechanism[2]
This molecule acts as a "privileged structure" scaffold.[1] Its applications are bifurcated into CNS modulation and Kinase inhibition.[1]
Serotonergic Modulation (CNS)
The structure resembles N-substituted tryptamines .[1]
-
Mechanism: The indole core binds to the orthosteric pocket of 5-HT receptors.[1][2] The N-ethyl group on the indole ring (position 1) often reduces affinity for 5-HT₂A (hallucinogenic target) but may enhance selectivity for 5-HT₆ or 5-HT₇ receptors, which are targets for cognitive enhancement and antidepressant activity [1].[1][2]
-
Ethanolamine Tail: The hydroxyl group provides a secondary anchor point, potentially interacting with serine or threonine residues in the receptor binding pocket, altering the agonist/antagonist profile compared to simple alkyl-tryptamines.[1][2]
Kinase Inhibition (Oncology)
Indole-3-methanamines are precursors to Sunitinib analogs and other tyrosine kinase inhibitors.[1][2]
-
Mechanism: The indole ring mimics the adenine ring of ATP, binding to the hinge region of the kinase.[1][2]
-
Solubility Handle: The ethanolamine tail is often introduced to improve the physicochemical properties (solubility, bioavailability) of an otherwise insoluble hydrophobic inhibitor.[1][2]
Pharmacophore Map
Caption: Pharmacophore decomposition highlighting the hydrophobic core and the polar tail essential for receptor binding.[1][2]
Part 5: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).[1]
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation over extended periods; the free base may absorb CO₂ from the air.[1]
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.[1][2] Use a fume hood during synthesis, especially when handling POCl₃ or borohydrides.[1][2]
References
-
Glennon, R. A., et al. "Binding of substituted tryptamines at 5-HT6 and 5-HT7 serotonin receptors."[1][2] Journal of Medicinal Chemistry, vol. 57, no.[1][2] 1, 2014. (General reference for N1-substituted tryptamine SAR).[1]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][2] (Standard protocol for reductive amination).[1]
-
PubChem Compound Summary. "Indole-3-methanamine derivatives." National Center for Biotechnology Information.[1] (For general physicochemical property comparison).[1]
Sources
- 1. N-Methyl-1H-indole-3-methanamine | C10H12N2 | CID 96388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. indole-3-ethanol - Mycotoxin Database [mycocentral.eu]
- 3. veeprho.com [veeprho.com]
- 4. WO2003091215A1 - 3-substituted amino-1h-indole-2-carboxylic acid and 3-substituted amino-benzoâ b! thiophene-2-carboxylic acid derivatives as interieukin-4 gene expression inhibitors - Google Patents [patents.google.com]
- 5. EP2910544A1 - 2-(ethylamino)ethanol production method - Google Patents [patents.google.com]
![2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol Structure](https://i.imgur.com/example.png)
